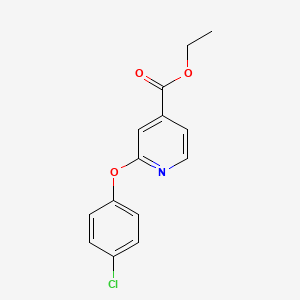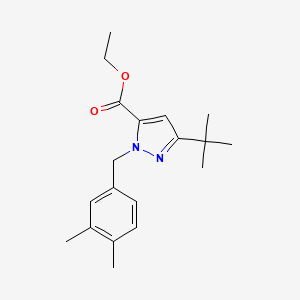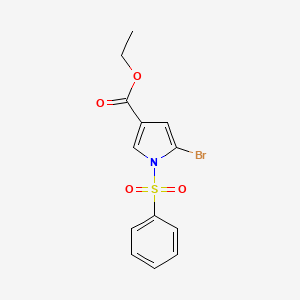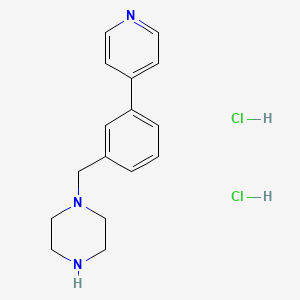
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% (2-CIE-95) is an organic compound with a wide range of applications in scientific research. It is an ester of 2-chloro-isonicotinic acid (2-CIA) and ethyl alcohol. 2-CIE-95 is a white crystalline solid with a melting point of 144-145 °C and a boiling point of 250-251 °C. It is soluble in water, alcohol, and ether. 2-CIE-95 is primarily used in biochemical and physiological studies due to its ability to interact with proteins, enzymes, and other biological molecules.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has a variety of applications in scientific research. It is used as a substrate for various enzymes, such as tyrosinase and acetylcholinesterase. It is also used as a ligand in binding studies of proteins and other biological molecules. In addition, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% is used in the study of the structure and function of enzymes, as well as in the study of the biosynthesis of hormones and other biologically active compounds.
Wirkmechanismus
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% acts as an inhibitor of tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme involved in the biosynthesis of melanin, a pigment responsible for skin coloration. Acetylcholinesterase is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and memory formation. When 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% binds to tyrosinase or acetylcholinesterase, it inhibits their activity and thus prevents the production or breakdown of their respective target molecules.
Biochemical and Physiological Effects
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has been shown to reduce skin pigmentation and improve memory formation. It has also been shown to reduce inflammation and oxidative stress in cells, as well as to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 144-145 °C and a boiling point of 250-251 °C. It is also soluble in water, alcohol, and ether, making it easy to work with in a laboratory setting. Additionally, it has a variety of applications in scientific research, making it a versatile reagent for use in a variety of experiments.
However, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. It is also toxic in high concentrations, so it must be handled with caution in the laboratory.
Zukünftige Richtungen
There are a number of potential future applications of 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95%. It could be used in the development of new drugs or drug delivery systems, as it has been shown to interact with proteins and enzymes. It could also be used in the study of the structure and function of proteins and other biological molecules. Additionally, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% could be used in the development of new diagnostic tools for diseases such as cancer, as it has been shown to inhibit the growth of cancer cells. Finally, 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% could be used in the development of new cosmetics, as it has been shown to reduce skin pigmentation.
Synthesemethoden
2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95% can be synthesized from 2-chloro-isonicotinic acid and ethyl alcohol in a two-step process. First, 2-chloro-isonicotinic acid is reacted with ethyl alcohol in the presence of an acid catalyst to form 2-chloro-isonicotinic acid ethyl ester. This reaction is carried out at a temperature of 80-90 °C for 5-10 hours. The resulting product is then purified by recrystallization to obtain 2-(4-Chloro-phenoxy)-isonicotinic acid ethyl ester, 95%.
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenoxy)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRDGSHDBPGZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)


![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)
